molecular formula C21H27N7O B1683945 Reversine CAS No. 656820-32-5

Reversine

Cat. No. B1683945
M. Wt: 393.5 g/mol
InChI Key: ZFLJHSQHILSNCM-UHFFFAOYSA-N
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Description

Reversine, or 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, is a small molecule developed by the group of Peter G. Schultz . It is used for stem cell dedifferentiation and has the potential to selectively induce cell death in cancer cells . It is known to act as an antagonist of the adenosine A3 receptor .


Synthesis Analysis

The synthesis of Reversine and its related molecules involves structural modifications in the diamino units at positions 2 and 6 . The process of synthesis is complex and involves multiple steps .


Molecular Structure Analysis

Reversine is a member of the class of purines that is 9H-purine in which the hydrogens at positions 2 and 6 are replaced by a [4-(morpholin-4-yl)phenyl]nitrilo group and a cyclohexylamino group, respectively .


Chemical Reactions Analysis

Reversine is involved in reversible reactions, where the conversion of reactants to products and the conversion of products to reactants occur simultaneously .


Physical And Chemical Properties Analysis

Reversine has a molecular formula of C21H27N7O and a molecular weight of 393.5 g/mol . It is soluble in DMSO at 10 mM .

Scientific Research Applications

1. Cell Dedifferentiation and Multipotency

Reversine is known for its ability to induce dedifferentiation in specific cell types, making it a valuable tool in regenerative medicine and tissue engineering. For instance, reversine can dedifferentiate C2C12 murine myoblasts into multipotent progenitor cells, which can then redifferentiate into various cell types, highlighting its potential in stem cell research (Amabile et al., 2009). Similarly, reversine-treated fibroblasts have shown the ability to acquire myogenic competence, both in vitro and in regenerating skeletal muscle (Anastasia et al., 2006).

2. Modulating Cellular Signaling and Gene Expression

Reversine has been found to modulate various cellular signaling pathways and gene expressions. For example, it has been observed to induce growth arrest and enhance the expression of polycomb genes in C2C12 cells, affecting their differentiation potential (Shan et al., 2007). Additionally, in annulus fibrosus cells, reversine led to significant changes in gene expression related to cell movement, growth, and development, indicating its role in cellular reprogramming (Saraiya et al., 2010).

3. Potential in Cancer Research

Reversine has shown potential in cancer research due to its effects on cell growth and apoptosis. It has been observed to suppress cell growth and induce apoptosis in human non-small cell lung cancer cells (Lu et al., 2016). Furthermore, reversine's ability to selectively induce cell death in cancer cells while sparing normal cells has been noted, suggesting its potential as an anti-cancer agent (Piccoli et al., 2012).

4. Impact on Cellular Plasticity and Differentiation

Reversine's influence on cellular plasticity is significant, as seen in its ability to increase the plasticity of lineage-committed cells towards various lineages. This has been demonstrated in studies where reversine-treated cells exhibited increased capacity for osteogenesis and suppressed adipogenesis (Park et al., 2014). Additionally, reversine has been shown to enhance the plasticity of long-term cryopreserved fibroblasts to multipotent progenitor cells (Li et al., 2016).

Future Directions

Reversine has shown potential in various areas of research, particularly in cancer treatment and stem cell research . Its ability to induce dedifferentiation of lineage-committed cells to mesenchymal stem cells and suppress tumor growth makes it a promising candidate for future research .

properties

IUPAC Name

6-N-cyclohexyl-2-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)24-20-18-19(23-14-22-18)26-21(27-20)25-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLJHSQHILSNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041113
Record name Reversine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reversine

CAS RN

656820-32-5
Record name Reversine
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Record name Reversine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reversine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07340
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Record name Reversine
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Record name Reversine
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Record name REVERSINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

2-(4-Morpholinoanilino)-6-cyclohexylamino-purine (i.e., reversine or Compound A) was synthesized using the methods similar to those previously described in Ding et al., J. Am. Chem. Soc. 124:1594 (2002). To a solution of 2-fluoro-6-chloropurine (87 mg, 0.5 mmol) in n-butanol (5 mL) was added cyclohexylamine (58 μL, 0.5 mmol) and diisopropylethylamine (100 μL, 0.6 mmol). The mixture was heated to 80° C. with vigorous stirring for 12 hours. The solvent was then removed under reduced pressure and the crude was used directly in the next step reaction without further purification. The crude 2-fluoro-6-cyclohexylamino-purine (0.5 mmol) was dissolved in ethanol (1 mL), followed by addition of 4-morpholinoaniline (178 mg, 1.0 mmol). The mixture was heated to 75° C. in a sealed tube with vigorous stirring for 24 hours. The solvent was then removed under reduced pressure and the crude material was directly purified by flash chromatography to afford 2-(4-morpholinoanilino)-6-cyclohexylamino-purine as a pale white solid (130 mg, overall 67% yield). 1H NMR (500 MHz, DMSO-d6) δ 1.14-1.24 (m, 1H), 1.26-1.39 (m, 4H), 1.59-1.67 (m, 1H), 1.73-1.81 (m, 2H), 1.94-1.99 (m, 2H), 3.07 (dd, J=4.8, 4.7 Hz, 4H), 3.74 (dd, J=4.8, 4.7 Hz, 4H), 3.90-4.06 (m, 2H), 6.93 (d, J=9.1 Hz, 2H), 7.51 (d, J=8.8 Hz, 2H), 8.31 (s, 1H), 8.38 (br. s, 1H), 9.68 (br. s, 1H); 13C NMR (125 MHz, CD3OD) δ 26.1, 26.5, 33.4, 40.4, 52.1, 67.4, 116.5, 118.6, 124.9, 133.2, 141.8, 147.9, 148.6, 152.9, 153.3; MALDI-FTMS for C21H28N7O (MH+): calcd 394.2350. found 394.2341.
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
58 μL
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
178 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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